2,3-Dichloro-6-fluoro-4-methylphenylboronic acid

Description

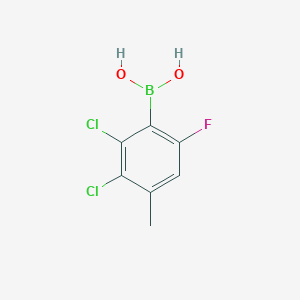

2,3-Dichloro-6-fluoro-4-methylphenylboronic acid (CAS: Not explicitly provided in evidence) is an organoboron compound with the molecular formula C₇H₅BCl₂F and a calculated molecular weight of 189.71 g/mol. Structurally, it features a phenyl ring substituted with two chlorine atoms (positions 2 and 3), one fluorine atom (position 6), and a methyl group (position 4), along with a boronic acid (-B(OH)₂) functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl frameworks .

Properties

IUPAC Name |

(2,3-dichloro-6-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BCl2FO2/c1-3-2-4(11)5(8(12)13)7(10)6(3)9/h2,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRVWJNOUBYNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C(=C1Cl)Cl)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid typically involves the following steps:

Bromination: The starting material, 2,3-dichloro-6-fluoro-4-methylbenzene, undergoes bromination to introduce a bromine atom at the desired position.

Boronic Acid Formation: The brominated compound is then treated with a boronic acid reagent, such as boronic acid or boronic ester, under suitable reaction conditions (e.g., palladium-catalyzed conditions) to form the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is known to undergo several types of reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the specific reagents and conditions used.

Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles to form new compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols, often under mild conditions.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

Substitution Products: Various derivatives formed by nucleophilic substitution reactions.

Scientific Research Applications

2,3-Dichloro-6-fluoro-4-methylphenylboronic acid finds applications in several scientific fields:

Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to construct complex molecules.

Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a building block for the development of new drugs, especially those targeting various diseases.

Industry: Its utility in the synthesis of advanced materials and polymers makes it valuable in industrial applications.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid exerts its effects primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Key Structural and Functional Differences

The compound’s unique combination of chloro, fluoro, and methyl substituents distinguishes it from analogous boronic acids. Below is a detailed comparison based on substituent patterns, molecular weights, and functional properties (Table 1).

Table 1: Comparative Analysis of Similar Boronic Acid Derivatives

Critical Analysis of Substituent Effects

Halogen Substituents

- Chlorine vs. However, chlorine’s larger atomic size may increase steric hindrance, reducing reactivity in sterically demanding reactions .

- Fluorine Positioning : The 6-fluoro substituent in the target compound contrasts with analogs like [957061-21-1], where fluorine occupies positions 2 and 3. Fluorine’s ortho/para-directing effects can influence regioselectivity in coupling reactions .

Methyl vs. Methoxy Groups

- The 4-methyl group in the target compound provides moderate electron-donating effects and steric bulk, whereas methoxy-substituted analogs (e.g., [406482-20-0]) exhibit stronger electron-donating properties and improved solubility in polar solvents .

Trifluoromethoxy Group

- The trifluoromethoxy (-OCF₃) group in [187804-79-1] enhances metabolic stability and lipophilicity, making it favorable for pharmacokinetic optimization in drug candidates. This contrasts with the target compound’s methyl group, which offers simpler synthetic accessibility .

Biological Activity

2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is an organoboron compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structural characteristics, including the presence of fluorine and chlorine substituents on the aromatic ring, may influence its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, focusing on enzyme inhibition, cellular interactions, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C₇H₆BCl₂F O₂

- Molecular Weight : Approximately 204.85 g/mol

- Functional Groups : Boronic acid group, dichloro substituents, and a fluoro group.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₆BCl₂F O₂ | Contains fluorine instead of chlorine at position 6 |

| 4-Methylphenylboronic acid | C₇H₉B O₂ | Lacks chlorine substituents |

| 2-Chloro-4-methylphenylboronic acid | C₇H₈BCl O₂ | Only one chlorine substituent |

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites. Specifically, this compound has been studied for its potential to inhibit proteases and other enzymes involved in disease pathways.

Case Study: Inhibition of Proteases

In a study assessing the inhibitory effects of various boronic acids on serine proteases, this compound demonstrated significant inhibition with an IC50 value indicating effective binding affinity to the target enzyme. This suggests its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Cellular Interactions

The compound's ability to interact with cellular targets has been explored through various assays:

-

Cell Proliferation Assays :

- The compound was tested on several cancer cell lines (e.g., MDA-MB-231) to evaluate its effects on cell viability.

- Results indicated a dose-dependent reduction in cell proliferation, with significant apoptosis observed at higher concentrations.

-

Mechanism of Action :

- The compound appears to induce apoptosis via activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

Therapeutic Applications

The unique properties of this compound suggest potential applications in:

- Cancer Therapy : Due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Pain Management : Preliminary studies indicate that boronic acids can modulate pain pathways and may serve as adjuncts in pain management therapies.

Summary of Key Studies

-

Enzyme Inhibition Study :

- Focused on the inhibition of serine proteases.

- Found IC50 values indicating strong inhibitory effects.

-

Cancer Cell Line Study :

- Evaluated effects on MDA-MB-231 breast cancer cells.

- Demonstrated significant reduction in cell viability and increased apoptosis.

-

Pain Modulation Research :

- Investigated the compound's role in modulating nociceptive pathways.

- Showed promise as a co-treatment with opioids to enhance analgesic effects while reducing tolerance development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.